
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a quinoline moiety, and a butenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with quinoline-2-carboxylic acid under basic conditions, followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydroquinoline compounds, and chlorophenyl-substituted products, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)butanoic acid
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)pent-3-enoic acid
- 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)hex-3-enoic acid
Uniqueness
4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H12ClNO3 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
(Z)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11- |
Clé InChI |
KBKAOLPWNGAQBG-PTNGSMBKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



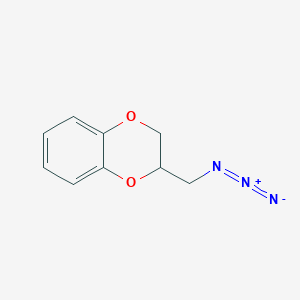

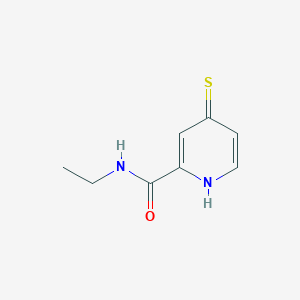
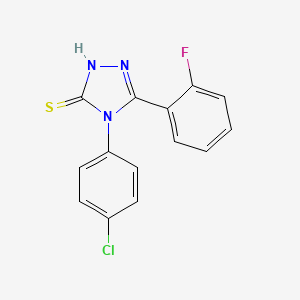
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![(5Z)-3-benzyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315570.png)
![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
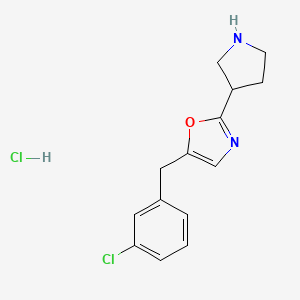
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)
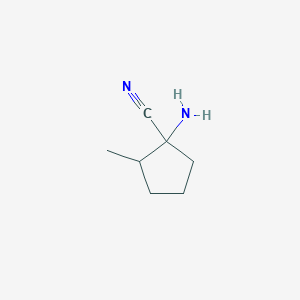
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
